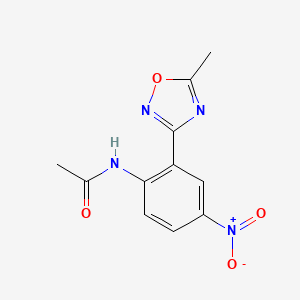

2-(4-Methyl-1,4-diazepan-1-yl)-1,3,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Methyl-1,4-diazepan-1-yl)ethanamine” is a compound with the empirical formula C8H19N3 and a molecular weight of 157.26 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for “2-(4-Methyl-1,4-diazepan-1-yl)ethanamine” is NCCN(CCC1)CCN1C . The InChI key is DDYKTHJBSBIWNR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-(4-Methyl-1,4-diazepan-1-yl)ethanamine” is a solid . Unfortunately, no further physical or chemical properties were found.Applications De Recherche Scientifique

Central Nervous System Activity

A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, including those with varying substituents similar to the core structure of interest, have been synthesized and evaluated for their antidepressant and anxiolytic properties. These compounds demonstrated comparable efficacy to reference drugs such as Imipramine and Diazepam, indicating significant potential in CNS-related therapeutic applications (Clerici et al., 2001).

Synthesis and Evaluation of Derivatives

The exploration of thiazolo- and thiadiazolo-[3,2-a][1,3]diazepines and their derivatives has yielded compounds with diverse CNS pharmacological activities. These efforts aim to develop new drugs with specific actions such as ultra-short, short-acting hypnotic, anticonvulsant, and neuromuscular blocking activities, highlighting the versatility of these compounds in drug development (El-Subbagh).

Anticancer and Antimicrobial Activities

Research including the synthesis of novel heterocyclic azo dye ligands derived from 2-amino-5-methyl thiazole, which bear a resemblance to the structure of interest, has shown promising anticancer and antimicrobial activities. These studies provide a foundation for further investigation into the therapeutic applications of such derivatives (Al-adilee & Hessoon, 2019).

Synthesis Methodologies

Innovative synthesis methodologies for 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles have been developed, offering efficient and scalable access to a variety of diazole derivatives. These methodologies are crucial for the advancement of research into compounds with potential CNS and other pharmacological activities (Niu et al., 2015).

Safety and Hazards

Mécanisme D'action

Pharmacokinetics

It is known that the compound can effectively accumulate in cancer cells and nucleoli .

Result of Action

The action of 2-(4-Methyl-1,4-diazepan-1-yl)-1,3,4-thiadiazole leads to cell cycle arrest and apoptosis . Particularly, it can facilitate the formation and stabilization of R-loops, induce severe DNA damage, and trigger ATR/CHK1 and ATM/CHK2 kinase signaling cascades in BRCA1-deficient A549 cells .

Propriétés

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c1-11-3-2-4-12(6-5-11)8-10-9-7-13-8/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRZHSPRKHWNTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2824982.png)

![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2824983.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-3-yl)methanone](/img/structure/B2824986.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2824990.png)